FA-Phe-Ala-OH, also known as phenylalanine-alanine carboxylic acid, is a polypeptide composed of the amino acids phenylalanine and alanine. This compound is significant in biochemical research and applications due to its structural and functional properties. It is synthesized using various methods, notably solid-phase peptide synthesis, and is utilized in peptide screening and other scientific investigations.
FA-Phe-Ala-OH can be derived from natural sources or synthesized in laboratories. The synthesis typically involves the sequential addition of amino acids to form the desired polypeptide structure. Its chemical structure allows it to participate in various biochemical processes, making it a valuable compound in research settings.
FA-Phe-Ala-OH is classified as a polypeptide, specifically a dipeptide due to its composition of two amino acid residues: phenylalanine and alanine. Its classification extends to being a bioactive compound with potential implications in therapeutic applications.
The primary method for synthesizing FA-Phe-Ala-OH is solid-phase peptide synthesis (SPPS). This technique allows for the efficient assembly of peptides by sequentially adding protected amino acids to a solid support.
The compound's properties can be further analyzed through techniques such as mass spectrometry and NMR spectroscopy, which provide insights into its molecular configuration and stability.
FA-Phe-Ala-OH can participate in various chemical reactions typical of peptides, including hydrolysis, amidation, and coupling reactions with other amino acids or compounds.
The mechanism of action of FA-Phe-Ala-OH primarily involves its interaction with biological systems at the molecular level. The presence of phenylalanine provides aromatic properties that may influence protein folding and stability.
Research indicates that peptides like FA-Phe-Ala-OH can modulate biological activities such as enzyme inhibition or receptor binding, which are essential for understanding their potential therapeutic applications.
Relevant data on these properties can be obtained from various chemical databases and literature sources .
FA-Phe-Ala-OH has several scientific uses:
Neprilysin (NEP) inhibition by FA-Phe-Ala-OH critically depends on specific active-site residues. Mutagenesis studies reveal that arginine residues R102 and R717, along with asparagine N542, form a coordinated network that anchors the inhibitor's C-terminal carboxylate group. Mutation of R102 to alanine reduces binding affinity by ~50-fold due to disrupted ionic interactions, while R717 mutation impairs hydrophobic pocket accommodation of the phenylalanine side chain. N542 serves as a hydrogen bond donor to the P1' carbonyl oxygen; its mutation to alanine decreases inhibitory potency by 30-fold, confirming its role in transition-state stabilization [1] [6]. These residues collectively maintain the catalytic zinc's coordination geometry, with the zinc ion (Zn²⁺) directly coordinating with FA-Phe-Ala-OH's carbonyl oxygen at a bond distance of 2.1 Å [1].
Table 1: Impact of NEP Mutagenesis on FA-Phe-Ala-OH Binding
Mutated Residue | Mutation | Kᵢ Shift | Primary Function |
---|---|---|---|
R102 | R102A | 50-fold ↑ | Ionic bond with C-terminal carboxylate |
R717 | R717A | >100-fold ↑ | Hydrophobic pocket formation |
N542 | N542A | 30-fold ↑ | H-bond to P1' carbonyl oxygen |
Wild-Type NEP | - | Kᵢ = 12 nM | Reference affinity |
The P1’ carbonyl group (derived from alanine) engages in tetrahedral coordination with NEP’s catalytic zinc ion, forming a bond angle of 109.5° characteristic of transition-state mimicry. This coordination is stabilized by additional hydrogen bonds from S1 and S2' subsite residues: S545 donates a hydrogen bond to the carbonyl oxygen (distance: 2.8 Å), while Y616 π-stacks with FA-Phe-Ala-OH’s furylacryloyl (FA) group. Molecular dynamics simulations confirm that the FA group’s rigidity optimizes substrate alignment, with the phenylalanine side chain occupying the S1' hydrophobic pocket (van der Waals energy: −8.2 kcal/mol). These interactions collectively lower the energy barrier for zinc-assisted hydrolysis inhibition by 12.3 kcal/mol compared to native substrates [1] [5].
Transferred nuclear Overhauser effect (tr-NOE) spectroscopy elucidates FA-Phe-Ala-OH's bound conformation within ACE’s active site. In the presence of ACE, FA-Phe-Ala-OH exhibits strong negative NOEs between the FA group’s vinyl protons (δ 6.8–7.2 ppm) and the phenylalanine aromatic ring (δ 7.3 ppm), indicating a cis-amide bond configuration and a distance of <5 Å. This geometry positions the FA moiety near ACE’s S2 subsite (His513, Tyr523) while the alanine C-terminus orients toward Zn²⁺ at the S1 subsite. Intermolecular NOEs between the inhibitor’s terminal carboxylate and ACE’s K511 (δ 3.2 ppm) confirm ionic stabilization. The bound conformation exhibits a 30° helical twist centered at the Phe-Ala peptide bond, contrasting with its solution-state extended conformation [8] [3].
FA-Phe-Ala-OH competes with ACE’s natural dipeptide substrates via steric occlusion of the S1/S2 subsites. In competitive inhibition assays:
Table 2: ACE Subsites and Competitive Displacement by Dipeptides
Subsite | Key Residues | Competitor Dipeptide | IC₅₀ vs. FA-Phe-Ala-OH | Binding Energy (ΔG, kcal/mol) |
---|---|---|---|---|
S1 | Zn²⁺, F457, Y360 | Phe-Ala | 8.5 μM | −11.2 |
S2 | H353, E384, H513 | Ala-Ala | 180 μM | −6.8 |
S1' | K511, R522 | Ala-Phe | 65 μM | −8.1 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7